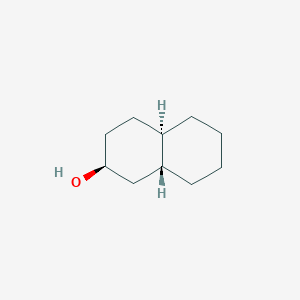
Decahydro-2-naphthalenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of naphthalene, where the naphthalene ring is fully hydrogenated, resulting in a decahydro structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Decahydro-2-naphthalenol can be synthesized through the hydrogenation of 2-naphthol. The process involves the use of a hydrogenation catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The reaction typically proceeds as follows: [ \text{C}{10}\text{H}{8}\text{O} + 5\text{H}2 \rightarrow \text{C}{10}\text{H}_{18}\text{O} ]
Industrial Production Methods: In an industrial setting, the hydrogenation process is carried out in large reactors where 2-naphthol is exposed to hydrogen gas in the presence of a catalyst. The reaction conditions are carefully controlled to ensure complete hydrogenation and high yield of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form more saturated derivatives, although this is less common.
Substitution: this compound can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Various halogenating agents like thionyl chloride (SOCl2) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Oxidized naphthalene derivatives.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
Decahydro-2-naphthalenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of decahydro-2-naphthalenol involves its interaction with various molecular targets. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. The pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and receptors in the body.
Comparison with Similar Compounds
- 2α, 4aβ, 8aα-Decahydro-2-naphthalenol
- 2α-hydroxy-trans-decalin
Comparison: Decahydro-2-naphthalenol is unique due to its fully hydrogenated naphthalene ring, which imparts distinct chemical properties compared to partially hydrogenated derivatives. Its hydroxyl group also makes it more reactive in certain chemical reactions, providing versatility in synthetic applications .
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(2S,4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H18O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-11H,1-7H2/t8-,9-,10+/m1/s1 |
InChI Key |
UPMAOXLCTXPPAG-BBBLOLIVSA-N |
Isomeric SMILES |
C1CC[C@@H]2C[C@H](CC[C@H]2C1)O |
Canonical SMILES |
C1CCC2CC(CCC2C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















